1-Fluoro-7-methoxynaphthalene
Overview
Description
1-Fluoro-7-methoxynaphthalene is an organic compound with the molecular formula C12H9FO . It is an important intermediate in organic synthesis and exhibits certain chemical activities . This compound is part of the naphthalene family, which is known for its aromatic properties and applications in various chemical processes.
Preparation Methods
1-Fluoro-7-methoxynaphthalene can be synthesized by fluorinating 1-methoxynaphthalene . The specific step involves reacting 1-methoxynaphthalene with hydrofluoric acid to obtain the desired product. The reaction is generally carried out at a suitable temperature and reaction time using an appropriate solvent and catalyst to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-7-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation Reactions: It can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of different reduced products.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-7-methoxynaphthalene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Fluoro-7-methoxynaphthalene exerts its effects involves interactions with molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
1-Fluoro-7-methoxynaphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: Lacks the methoxy group, which can influence its reactivity and applications.
7-Methoxynaphthalene:
1-Methoxynaphthalene: Similar structure but without the fluorine atom, leading to different reactivity and applications.
Properties
IUPAC Name |
1-fluoro-7-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDMVOEGYUUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456872 | |
Record name | 1-fluoro-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13791-03-2 | |
Record name | 1-fluoro-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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